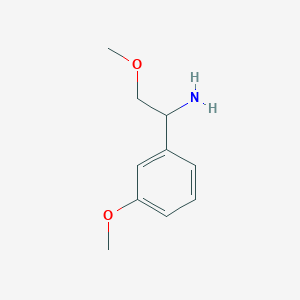![molecular formula C16H13FN2O2S B2553413 3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1025499-75-5](/img/structure/B2553413.png)
3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This class of compounds has been extensively studied due to their diverse biological activities, including antidiabetic, antimycobacterial, and anticancer properties .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation of different aromatic or aliphatic amines with suitable precursors. For instance, the synthesis of similar compounds has been reported where 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds . Another approach involves the reaction of mercaptoacetic acid with fluorinated 3-aryliminoindole-2-ones to produce fluorine-containing thiazolidine-diones . These methods highlight the versatility in synthesizing thiazolidine-2,4-dione derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is characterized by the presence of a thiazolidine ring, which can be substituted at various positions to generate a wide range of compounds with different biological activities. The presence of fluorine atoms, as seen in some derivatives, can significantly influence the molecular conformation and electronic distribution, affecting the biological activity .
Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives can undergo various chemical reactions, including alkylation, condensation, and rearrangement, to yield a plethora of structurally diverse compounds. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel spiro-linked compounds . Similarly, the regio-controlled nucleophilic attack of 3-thiaisatoic anhydride by α-amino acids has been used to synthesize imidazolidine-2,4-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For instance, the introduction of a fluorine atom can enhance the lipophilicity of the compound, potentially improving its pharmacokinetic properties . The crystal structure analysis of similar compounds has provided insights into their conformation and intermolecular interactions, which are crucial for understanding their reactivity and biological activity .
Relevant Case Studies
Several studies have demonstrated the potential of thiazolidine-2,4-dione derivatives as therapeutic agents. For example, a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways was identified, showing promise in the treatment of leukemia . Another study reported the synthesis of hybrid arylidene thiazolidine-2,4-diones with significant antimycobacterial activity against Mycobacterium tuberculosis . Additionally, the synthesis and evaluation of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives revealed compounds with comparable anticancer activity to 5-Fluorouracil . These case studies underscore the therapeutic potential of thiazolidine-2,4-dione derivatives in various disease contexts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Application : A study describes the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which includes derivatives similar to 3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione. These compounds exhibited significant in vitro antibacterial activity against gram-positive bacteria and excellent antifungal activity. This implies potential applications of these derivatives in antimicrobial therapies (Prakash et al., 2011).
Anticancer Properties
- Anticancer Activity : Research on thiazolidine-2,4-dione derivatives, closely related to the compound , has shown promising results in anticancer applications. A study focused on the synthesis of N-substituted indole derivatives of thiazolidine-2,4-dione demonstrated significant inhibition of the topoisomerase-I enzyme, indicating potential use in cancer treatment (Kumar & Sharma, 2022).
Biological Activity and Drug Development
- Biological Activity and Potential in Drug Development : Various studies have synthesized novel thiazolidine-2,4-dione derivatives, exploring their biological activities. These activities include antibacterial and antifungal properties, as well as limited cytotoxic activity, suggesting their potential in developing new drugs (Mohanty et al., 2015).
Molecular Docking Analysis for Antimicrobial and Antiproliferative Agents
- Molecular Docking Analysis for Potential Antimicrobial and Antiproliferative Agents : A library of compounds, including thiazolidine-2,4-diones, has been designed and subjected to molecular docking studies. These studies revealed promising interactions with crucial amino acids, suggesting these compounds' potential as new antimicrobial and anticancer agents (Kumar et al., 2022).
Antimycobacterial Activity
- Antimycobacterial Activity : Novel hybrid arylidene thiazolidine-2,4-diones have been synthesized and evaluated for antimycobacterial activity. These compounds, closely related to the specified compound, displayed moderate to good activity, indicating potential applications in treating Mycobacterium tuberculosis infections (Ponnuchamy et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)18-14-15(20)19(16(21)22-14)12-8-6-11(17)7-9-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNZKAJVWILOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)
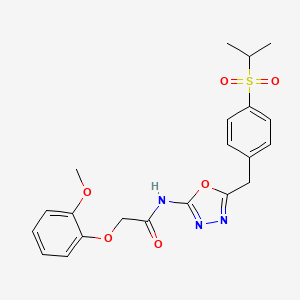
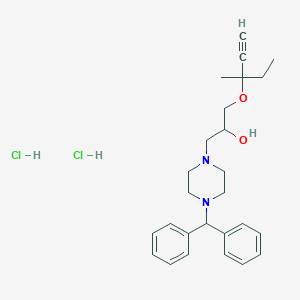
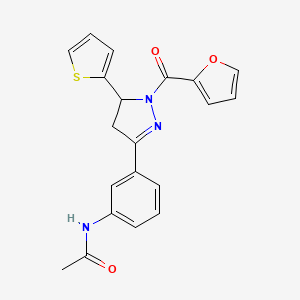
![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)
![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
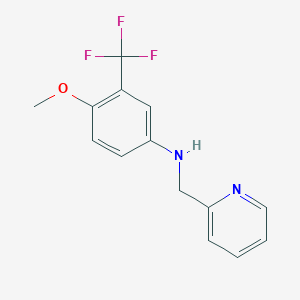
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)
![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)
